2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-5-7-12(8-6-11)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGCWHPWZXGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360272 | |
| Record name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
142016-38-4 | |
| Record name | 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with 4-methylbenzaldehyde under acidic conditions, followed by cyclization . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group at the C3 position undergoes oxidation to form carboxylic acid derivatives.
Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol under mild conditions.
Note : NaBH₄ is preferred for chemoselective reduction without affecting the imidazo[1,2-a]pyridine core.
Substitution Reactions
Electrophilic substitution occurs on the aromatic rings (imidazo[1,2-a]pyridine or 4-methylphenyl group).
| Reagent | Position | Product | Yield | References |
|---|---|---|---|---|
| Br₂ (FeBr₃ catalyst) | C5/C7 of imidazo[1,2-a]pyridine | 5-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | 60-75% | |
| Cl₂ (AlCl₃ catalyst) | C5/C7 of imidazo[1,2-a]pyridine | 5-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | 55-70% |
Mechanistic Insight : Halogenation follows electrophilic aromatic substitution (EAS), with directing effects from the electron-rich imidazo[1,2-a]pyridine ring.
Condensation Reactions
The aldehyde participates in nucleophilic additions, forming Schiff bases or conjugated systems.
With Amines (Aza-Friedel-Crafts Reaction)
A three-component reaction with aldehydes and cyclic amines (e.g., pyrrolidine) under Y(OTf)₃ catalysis:
| Components | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Aldehyde + pyrrolidine | Y(OTf)₃, CH₃CN, 80°C, 12h | C3-Alkylated imidazo[1,2-a]pyridine derivatives | 70-87% |
Mechanism : Two pathways are proposed:
- Path I : Iminium ion formation between aldehyde and amine, followed by C3 alkylation .
- Path II : Electrophilic addition of aldehyde to imidazo[1,2-a]pyridine, forming a benzyl alcohol intermediate .
With Thiazolidinedione
Condensation in acetic acid yields bioactive methylidene derivatives:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Thiazolidinedione | Acetic acid, reflux, 6h | 5-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione | 71-73% |
Groebke–Blackburn–Bienaymé Reaction
Reaction with 2-aminopyridine and isonitrile forms 2,3-disubstituted imidazo[1,2-a]pyridines:
| Components | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| 2-Aminopyridine + isonitrile | HClO₄, solvent-free, 100°C | 2-Amino-3-cyanoimidazo[1,2-a]pyridines | 85-92% |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound serves as a versatile building block in the synthesis of various therapeutic agents. Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. For instance, research has demonstrated that modifications of imidazo[1,2-a]pyridine derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), highlighting the compound's relevance in developing new anti-tuberculosis treatments .
Case Study: Anti-Tuberculosis Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mtb. Compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating potent activity against both drug-sensitive and resistant strains of Mtb. This underscores the potential of imidazo[1,2-a]pyridine derivatives in addressing global health challenges posed by tuberculosis .
Biochemical Studies
Enzyme Inhibition
Research has indicated that 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can inhibit specific enzymes such as MARK4 (Microtubule Affinity Regulating Kinase 4), which plays a crucial role in cell cycle regulation and microtubule dynamics. The inhibition of MARK4 leads to anti-proliferative effects in cancer cells by inducing cell cycle arrest and apoptosis.
Mechanistic Insights
The molecular mechanism involves the compound binding to the active sites of target enzymes, thereby blocking their activity. This interaction can alter cellular signaling pathways and gene expression profiles, further establishing the compound's utility in biochemical research aimed at understanding disease mechanisms.
Materials Science
Organic Semiconductors
In materials science, this compound is explored for its application in organic electronics due to its conjugated structure. The compound can be utilized in developing organic semiconductors and light-emitting materials, which are essential for advancing technologies in optoelectronics and display systems.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer agents | Potent against Mycobacterium tuberculosis; MICs ≤ 0.006 μM |
| Biochemical Studies | Enzyme inhibitors | Inhibits MARK4; induces apoptosis in cancer cells |
| Materials Science | Organic semiconductors | Potential use in optoelectronics due to conjugated structure |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazo-pyridine core can form hydrogen bonds and π-π stacking interactions with target proteins, influencing their activity and function . These interactions can modulate signaling pathways and biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with structurally related compounds, focusing on substituent effects:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl analog (9a) exhibits a higher melting point (146–148°C) than the 4-methylphenyl derivative, likely due to enhanced crystallinity from methoxy’s polarity . In contrast, nitro-substituted analogs (e.g., DABTEI) show increased electrophilicity at the aldehyde group, accelerating nucleophilic addition reactions .
Schiff Base Formation :
Cyclization Reactions :
- The nitro-substituted DABTEI shows lower stability under basic conditions due to the electron-withdrawing nitro group, limiting its utility in prolonged reactions .
Biological Activity
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12N2O
- Molecular Weight : 240.27 g/mol
The compound features an imidazo[1,2-a]pyridine core with a 4-methylphenyl substituent and an aldehyde group, contributing to its unique reactivity and biological profile.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been documented to exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential in inhibiting tumor growth.
- Anti-inflammatory : Reducing inflammation in various models.
- Antitubercular : Activity against Mycobacterium tuberculosis.
Table 1: Summary of Biological Activities
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives demonstrate significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mycobacterium tuberculosis strains, showcasing their potential as lead compounds in tuberculosis treatment .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro assays suggest that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
In vivo studies have shown that derivatives of imidazo[1,2-a]pyridine can significantly reduce inflammation in animal models. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of imidazo[1,2-a]pyridine derivatives reveal that modifications to the core structure can significantly influence biological activity. For example:
- Substituents on the phenyl ring can enhance antimicrobial activity.
- The presence of an aldehyde group is crucial for anticancer activity.
These insights guide the design of new derivatives with improved efficacy and reduced toxicity.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
- Anti-inflammatory Assessment :
Q & A
Q. Basic
- 1H-NMR : Confirms the aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons (e.g., 4-methylphenyl substituents at δ 2.4 ppm) .
- IR Spectroscopy : Detects the C=O stretch of the aldehyde group at ~1680–1700 cm⁻¹ .
- X-ray Crystallography : Resolves planar imidazo[1,2-a]pyridine systems and intermolecular interactions (e.g., C–H⋯N/O hydrogen bonds). Orthorhombic crystal systems (e.g., Pna2₁) with unit cell parameters (e.g., a = 21.3 Å, b = 7.2 Å) are typical .
How can reaction yields be improved in large-scale syntheses?
Q. Advanced
- Catalyst Optimization : Transition-metal catalysts (e.g., Cu(II)) enable dehydrogenative aminooxygenation, reducing side reactions and improving regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in formylation steps, while methanol facilitates Schiff base formation due to its proton-donating capacity .
- Temperature Gradients : Controlled cooling (0–10°C) during POCl₃ addition minimizes exothermic side reactions, while reflux durations >8 hours ensure complete conversion .
How should researchers address discrepancies in reported crystallographic data for derivatives?
Advanced
Contradictions in crystal parameters (e.g., unit cell dimensions, space groups) often arise from substituent effects (e.g., electron-withdrawing groups like nitro or fluoro altering packing motifs) . To resolve discrepancies:
- Validate purity via HPLC (>95%) to exclude polymorphic impurities .
- Compare hydrogen-bonding networks (e.g., C–H⋯O vs. C–H⋯N interactions) using Hirshfeld surface analysis .
- Replicate synthesis under inert atmospheres to prevent oxidation of sensitive groups (e.g., aldehydes) that may distort crystal lattices .
What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?
Q. Advanced
- Schiff Base Derivatives : React the aldehyde with primary amines (e.g., 4-methylbenzenamine) to form imine intermediates, which are selectively reduced to secondary amines using NaBH₄. This introduces modular substituents for antimicrobial or receptor-binding studies .
- Electrophilic Substitution : Introduce halogens (e.g., Br at the 6-position) via directed ortho-metalation, leveraging the electron-deficient imidazo[1,2-a]pyridine core .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable diversification of the 4-methylphenyl group, enhancing solubility or bioactivity .
How can computational modeling predict the physicochemical properties of this compound?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to guide solubility experiments .
- Docking Studies : Model interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, focusing on the aldehyde and methylphenyl moieties as key pharmacophores .
What analytical challenges arise in quantifying trace impurities during synthesis?
Q. Advanced
- LC-MS/MS : Detects byproducts (e.g., over-oxidized aldehydes to carboxylic acids) with limits of quantification (LOQ) <0.1% .
- NMR Relaxation Experiments : Differentiate stereoisomers in Schiff base derivatives using NOESY to assess spatial proximity of protons .
- XRD Pawley Refinement : Identifies minor polymorphic phases (<5%) that may skew crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
